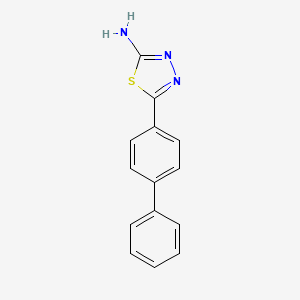

5-(4-Phenylphenyl)-1,3,4-thiadiazol-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(4-Phenylphenyl)-1,3,4-thiadiazol-2-amine is a compound that belongs to the class of thiadiazoles, which are heterocyclic compounds containing a ring with two nitrogen atoms and one sulfur atom. The compound has been the subject of various studies due to its interesting chemical properties and potential applications in different fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of 5-(4-Phenylphenyl)-1,3,4-thiadiazol-2-amine and its derivatives has been reported in several studies. For instance, the synthesis of related 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amines was achieved by reacting N-phenylhydrazinecarbothioamide with different benzoic acids in the presence of phosphorus oxychloride, yielding good results . Another study reported the synthesis of 5-(4-(phenylamino)phenyl)-1,3,4-thiadiazol-2-amine derivatives, which were evaluated for antifungal activity . These syntheses typically involve the formation of the thiadiazole ring through cyclization reactions followed by various functionalization steps.

Molecular Structure Analysis

The molecular structure of N-allyl-(5-phenyl-[1,3,4]thiadiazol-2-yl)amine, a related compound, was studied using NMR spectroscopy and X-ray crystallography, revealing that the compound exists in the exo-amino tautomeric form in the solid state . Crystallographic studies have also been conducted on other derivatives, such as 5-methyl-N-phenyl-1,3,4-thiadiazole-2-amine, which forms infinite chains in the crystal due to N-H...N and C-H...N hydrogen bonds .

Chemical Reactions Analysis

The reactivity of 5-(4-Phenylphenyl)-1,3,4-thiadiazol-2-amine derivatives has been explored in various chemical reactions. For example, metal complexes of 5-(4-isopropoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine were synthesized and characterized, indicating the potential of these compounds to act as ligands in coordination chemistry . Additionally, the interaction of 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine with carboxylic acids has been studied, leading to the formation of molecular cocrystals and salts with distinct hydrogen bonding patterns .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-(4-Phenylphenyl)-1,3,4-thiadiazol-2-amine derivatives have been characterized using various analytical techniques. Spectroscopic methods such as NMR, FT-IR, and UV/visible spectroscopy have been employed to confirm the structures of synthesized compounds . The DNA binding affinity of some derivatives was investigated, showing interactions with CT-DNA through hyperchromism or hypsochromism effects . The thermal stability and semiconducting properties of polymeric derivatives containing 1,3,4-thiadiazole units have also been reported, highlighting the potential for material science applications .

Wissenschaftliche Forschungsanwendungen

Pharmacological Potential of 1,3,4-Thiadiazoles

1,3,4-Thiadiazoles, including compounds like 5-(4-Phenylphenyl)-1,3,4-thiadiazol-2-amine, have been recognized for their broad pharmacological potential. Research has identified these compounds as crucial scaffolds in medicinal chemistry due to their diverse pharmacological activities, such as antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral effects. Their ability to undergo various chemical modifications allows for the development of new drug-like molecules with potential medicinal applications (Lelyukh, 2019).

Chemical and Structural Diversity

The heterocyclic framework of 1,3,4-thiadiazoles, including the phenylphenyl-thiadiazol-2-amine variant, offers a versatile foundation for synthesizing compounds with significant biological activities. These activities are attributed to the thiadiazole core, which can be further modified by introducing various substituents, enhancing the pharmacological profile of the derived compounds. Such structural diversity enables the exploration of novel therapeutic agents with improved efficacy and safety profiles (Mishra et al., 2015).

Role in Drug Design

The structural features of 5-(4-Phenylphenyl)-1,3,4-thiadiazol-2-amine, particularly the thiadiazole moiety, play a significant role in drug design. This compound serves as a fundamental scaffold for constructing new molecules with potential therapeutic applications. Its structural versatility allows for the incorporation of various functional groups, leading to the development of compounds with targeted biological activities and improved drug-like properties (Gomaa & Ali, 2020).

Wirkmechanismus

Target of Action

The primary target of 5-(4-Phenylphenyl)-1,3,4-thiadiazol-2-amine is Matrix metalloproteinase-12 (MMP-12) . MMP-12, also known as Macrophage metalloelastase, is a clinical trial target involved in diseases such as asthma, lung cancer, and renal cell carcinoma . It has significant elastolytic activity and may be involved in tissue injury and remodeling .

Mode of Action

It is suggested that the compound interacts with its target, mmp-12, leading to changes in the protein’s function

Biochemical Pathways

The compound likely affects the pathways involving MMP-12. MMP-12 is known to play a role in the degradation of extracellular matrix components, contributing to tissue remodeling and injury

Eigenschaften

IUPAC Name |

5-(4-phenylphenyl)-1,3,4-thiadiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3S/c15-14-17-16-13(18-14)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,(H2,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMBUEMMYOIVIOM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN=C(S3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00395706 |

Source

|

| Record name | 5-(4-phenylphenyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Phenylphenyl)-1,3,4-thiadiazol-2-amine | |

CAS RN |

70057-66-8 |

Source

|

| Record name | 5-(4-phenylphenyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[4-(dimethylamino)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1274855.png)

![1-[3,5-bis(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1274884.png)

![3-Azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1274894.png)

![5-[(2,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1274898.png)